
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via microwave-assisted synthesis using 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Introduction of Naphthalene Moiety: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Formation of Carboxamide Group: The final step involves the conversion of the acylated product to the carboxamide using reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene or naphthalene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzothiophenes/naphthalenes.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents due to its ability to interact with various biological targets.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases by binding to their active sites and preventing substrate access . The compound’s structure allows it to form stable interactions with these targets, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-5-yl)-2-chlorobenzamide
- N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide
- N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of the benzothiophene and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other benzothiophene derivatives, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide, also known as N-(benzo[b]thiophen-5-yl)-3-methoxy-2-naphthamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, cellular effects, and relevant research findings.
Target of Action
The primary target of this compound is Collapsin Response Mediator Protein 2 (CRMP2) . This interaction is crucial as CRMP2 is involved in various neuronal processes, including axon guidance and synaptic plasticity.
Mode of Action
The compound may decrease the phosphorylation levels of CRMP2 in cortical tissues, which can influence several downstream signaling pathways. This effect is particularly relevant in the context of nociceptive signaling pathways, where CRMP2 plays a role in modulating voltage-gated calcium and sodium channels.
Biochemical Pathways
The compound affects the nociceptive signaling pathway , which is vital for pain perception. By modulating CRMP2 activity, it may alter the function of ion channels involved in pain signaling, potentially leading to analgesic effects. Further research is needed to delineate the specific biochemical interactions and downstream effects on gene expression and enzyme activity.
Dosage Effects in Animal Models
Currently, there is a lack of comprehensive data regarding the dosage-dependent effects of this compound in animal models. Future studies should focus on establishing a dose-response relationship to better understand its therapeutic potential and safety profile.
Research Applications
This compound has several promising applications:
- Medicinal Chemistry : It is being explored for its potential as a kinase inhibitor and other therapeutic agents due to its ability to interact with various biological targets.
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs).
- Materials Science : It is used in synthesizing novel materials with unique optical and electronic properties.
Comparison with Similar Compounds
Compound Name | Unique Features |
---|---|
N-(1-benzothiophen-5-yl)-2-chlorobenzamide | Chlorine substitution alters electronic properties |
N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide | Sulfonyl group enhances solubility and reactivity |
N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Dioxopyrrolidine moiety may provide different biological interactions |
This compound stands out due to its unique combination of benzothiophene and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other benzothiophene derivatives, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c1-23-18-12-14-5-3-2-4-13(14)11-17(18)20(22)21-16-6-7-19-15(10-16)8-9-24-19/h2-12H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWOXDPUSNLZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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